molecular formula C19H16BrClN4O3 B7741561 (Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one

(Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one

Cat. No.: B7741561
M. Wt: 463.7 g/mol
InChI Key: UHTSNMULRYEOQS-AFPJDJCSSA-N
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Description

(Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization with 2-benzyl-4-chloropyridazin-3(2H)-one under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the hydrazone moiety.

    Substitution: The bromine atom in the benzylidene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, these compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-4-chloropyridazin-3(2H)-one: A precursor in the synthesis of the target compound.

    3-bromo-4-hydroxy-5-methoxybenzaldehyde: Another precursor used in the synthesis.

Uniqueness

The uniqueness of (Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives.

Properties

IUPAC Name

2-benzyl-5-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-4-chloropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN4O3/c1-28-16-8-13(7-14(20)18(16)26)9-22-24-15-10-23-25(19(27)17(15)21)11-12-5-3-2-4-6-12/h2-10,24,26H,11H2,1H3/b22-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTSNMULRYEOQS-AFPJDJCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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